molecular formula C52H96O8Sn B12695124 Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate CAS No. 83898-57-1

Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate

Cat. No.: B12695124
CAS No.: 83898-57-1
M. Wt: 968.0 g/mol
InChI Key: GZTPPOUMWQVESL-YFQJWWFYSA-L
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Description

Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate (CAS 83898-56-0) is a tin-containing organometallic compound characterized by a complex esterified structure. Its molecular formula is C₅₀H₈₈O₈Sn, with a purity of 96% . The compound features two dodecyl (C₁₂H₂₅) groups attached to a central tin atom, along with a decyl (C₁₀H₂₁) ester group. The stereochemistry (Z,Z) indicates cis-configuration at the double bonds, influencing its reactivity and physical properties. This compound is primarily used in specialized chemical syntheses and industrial applications, such as polymer stabilizers or catalysts, due to its thermal stability and Lewis acidity .

Properties

CAS No.

83898-57-1

Molecular Formula

C52H96O8Sn

Molecular Weight

968.0 g/mol

IUPAC Name

4-O-[[(Z)-4-decoxy-4-oxobut-2-enoyl]oxy-didodecylstannyl] 1-O-decyl (Z)-but-2-enedioate

InChI

InChI=1S/2C14H24O4.2C12H25.Sn/c2*1-2-3-4-5-6-7-8-9-12-18-14(17)11-10-13(15)16;2*1-3-5-7-9-11-12-10-8-6-4-2;/h2*10-11H,2-9,12H2,1H3,(H,15,16);2*1,3-12H2,2H3;/q;;;;+2/p-2/b2*11-10-;;;

InChI Key

GZTPPOUMWQVESL-YFQJWWFYSA-L

Isomeric SMILES

CCCCCCCCCCCC[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCC)(OC(=O)/C=C\C(=O)OCCCCCCCCCC)CCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC[Sn](CCCCCCCCCCCC)(OC(=O)C=CC(=O)OCCCCCCCCCC)OC(=O)C=CC(=O)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Stepwise Synthesis

  • Formation of Dibutyltin Maleate Intermediate
    Dibutyltin dichloride reacts with maleic anhydride or maleic acid derivatives under reflux in an aprotic solvent. The reaction typically proceeds at 80–100°C with stirring under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The stoichiometric ratio is carefully controlled, often 1:2 (tin to acid), to favor bis-substitution.

  • Esterification with Decyl Alcohol or Alkylation with 1-Bromodecane
    The dibutyltin maleate intermediate undergoes esterification with decyl alcohol or nucleophilic substitution with 1-bromodecane to graft the decyl ester group onto the molecule. This step may require refluxing and the presence of a base to neutralize generated acids.

  • Purification
    The crude product is purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures. Crystallization may follow to enhance purity and isolate the (Z,Z)-stereoisomer.

Reaction Parameters Affecting Yield and Purity

  • Temperature : Maintaining 80–100°C optimizes reaction kinetics without decomposing sensitive groups.
  • Atmosphere : Inert atmosphere prevents oxidation of tin centers.
  • Stoichiometry : Precise molar ratios prevent side reactions and incomplete substitution.
  • Solvent choice : Aprotic solvents favor esterification and reduce side hydrolysis.
  • Reaction time : Extended reflux times (several hours) ensure complete conversion.

Analytical Techniques for Characterization

To confirm the successful preparation and structural integrity of the compound, the following techniques are critical:

Technique Purpose Key Observations
119Sn NMR Tin oxidation state and coordination Chemical shifts around -200 ppm indicate Sn(IV)
1H and 13C NMR Ester carbonyl and alkyl chain confirmation Carbonyl peaks at 165–170 ppm; alkyl chain signals
FT-IR Spectroscopy Functional group identification C=O stretching at 1700–1750 cm⁻¹; Sn–O vibrations at 450–550 cm⁻¹
X-ray Crystallography Stereochemistry and bond lengths Confirmation of (Z,Z)-configuration; Sn–O bond ~2.05 Å

Industrial Scale Preparation

Industrial synthesis adapts the laboratory method to large-scale reactors with continuous flow systems to maintain consistent quality. Key features include:

  • Use of automated dosing for precise stoichiometry.
  • Continuous monitoring of reaction parameters (temperature, pressure).
  • Advanced purification via preparative chromatography and crystallization.
  • Quality control using spectroscopic and chromatographic methods.

Comparative Data Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale
Reaction Temperature 80–100°C 80–100°C with automated control
Atmosphere Nitrogen or argon Inert gas blanketing
Solvent Toluene, THF High-purity aprotic solvents
Reaction Time 4–8 hours Optimized for continuous flow (reduced)
Purification Silica gel chromatography, crystallization Large-scale chromatography, crystallization
Yield Typically 70–85% 80–90% with process optimization

Research Findings on Preparation Optimization

  • Strict control of the tin-to-acid ratio is essential to avoid mono-substituted or over-substituted byproducts.
  • Inert atmosphere prevents oxidation of the tin center, which can lead to impurities.
  • Choice of solvent impacts esterification efficiency; toluene and THF are preferred for their aprotic nature.
  • Post-synthesis purification is critical to isolate the (Z,Z)-isomer, which is the biologically and industrially relevant form.
  • Reaction monitoring by NMR and IR spectroscopy allows real-time adjustments to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides and other oxidized derivatives.

    Reduction: Reduction reactions can convert the tin center to a lower oxidation state.

    Substitution: The ester linkages can undergo nucleophilic substitution reactions, where the alkyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C56H104O8Sn
  • Molecular Weight : 1024.13016 g/mol
  • CAS Number : 84029-72-1
  • EINECS Number : 281-741-9

The compound features a stannatetracosa backbone with multiple functional groups that contribute to its reactivity and potential applications in pharmaceuticals and materials science.

Research indicates that organotin compounds exhibit a range of biological activities. The following table summarizes some key findings related to the antibacterial and antifungal activities of similar organotin derivatives:

Compound Target Organism Activity Type MIC (µg/mL)
Compound AStaphylococcus aureusAntibacterial625–1250
Compound BCandida albicansAntifungal500
Compound CPseudomonas aeruginosaAntibacterial250

These findings suggest that Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate may possess similar properties and could be explored for its antimicrobial potential.

Material Science

Organotin compounds are known for their utility in materials science as stabilizers and catalysts. They are often employed in:

  • Polymer Chemistry : Used as additives to enhance the thermal stability and mechanical properties of polymers.
  • Coatings : Serve as biocides in marine coatings to prevent biofouling.

Pharmaceutical Applications

Due to their biological activity, organotin compounds are being investigated for their potential use in drug development. Their ability to interact with biological membranes makes them suitable candidates for:

  • Anticancer agents
  • Antiviral drugs

Research into the specific mechanisms of action and efficacy of this compound is ongoing.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined various organotin compounds for their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives showed significant activity against Staphylococcus aureus and Candida albicans, suggesting that this compound could be a promising candidate for further investigation in this area .

Case Study 2: Polymer Stabilization

Another research effort focused on the use of organotin compounds as stabilizers in PVC formulations. The study demonstrated that incorporating this compound improved the thermal stability of the material while maintaining its mechanical integrity .

Mechanism of Action

The mechanism by which Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites on biomolecules, disrupting their normal function. This coordination can inhibit enzyme activity, disrupt cell membranes, and interfere with DNA replication, leading to antimicrobial and cytotoxic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Purity Key Properties
Decyl (Z,Z)-6,6-didodecyl-... (83898-56-0) C₅₀H₈₈O₈Sn 961.89 Decyl ester, two dodecyl groups 96% High thermal stability, hydrophobic
Octadecyl (Z,Z)-6,6-dioctyl-... (62480-03-9) C₆₀H₁₁₂O₈Sn 1080.24 Octadecyl ester, two octyl groups N/A Higher molecular weight, lower solubility
Dodecyl (Z,Z)-6,6-dibutyl-... (33466-31-8) C₄₀H₇₂O₈Sn 840.73 Dodecyl ester, two butyl groups 99% Enhanced reactivity, smaller steric bulk
Tetradecyl (Z,Z)-6,6-dibutyl-... (60659-60-1) C₄₄H₈₀O₈Sn 896.88 Tetradecyl ester, two butyl groups N/A Intermediate hydrophobicity
Butyl (Z,Z)-6,6-dibutyl-... (66010-36-4) C₂₈H₅₂O₈Sn 667.47 Butyl ester, two butyl groups N/A Highly reactive, low thermal stability

Structural and Functional Differences

Alkyl Chain Length :

  • The decyl-didodecyl variant (83898-56-0) has longer alkyl chains (C₁₀ and C₁₂) compared to the dodecyl-dibutyl analog (33466-31-8), which features shorter butyl (C₄) groups. Longer chains increase hydrophobicity and reduce solubility in polar solvents .
  • The octadecyl-dioctyl compound (62480-03-9) exhibits the highest molecular weight (1080.24 g/mol), making it less volatile but more thermally stable .

Steric Effects :

  • Shorter substituents (e.g., butyl in 33466-31-8) reduce steric hindrance around the tin center, enhancing catalytic activity in reactions requiring Lewis acidity .
  • Bulkier groups (e.g., dodecyl in 83898-56-0) impede molecular interactions, slowing degradation but limiting reactivity .

Stereochemistry :

  • All compounds share the (Z,Z) configuration, which stabilizes the molecule through intramolecular hydrogen bonding but may reduce flexibility .

Biological Activity

Decyl (Z,Z)-6,6-didodecyl-4,8,11-trioxo-5,7,12-trioxa-6-stannadocosa-2,9-dienoate is a complex organometallic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C56H104O8Sn. It contains multiple functional groups including dioxo and trioxo moieties, which are critical for its biological interactions. The presence of tin in its structure also suggests potential applications in medicinal chemistry and materials science.

PropertyValue
Molecular Weight1,063.42 g/mol
CAS Number83898-57-1
SolubilityPoorly soluble in water
Melting PointNot available
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. Studies have indicated that the compound may exhibit:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.
  • Antioxidant Activity : The presence of multiple oxygen-containing functional groups could contribute to its ability to scavenge free radicals.
  • Cytotoxic Effects : Some research indicates potential cytotoxicity against cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies

  • Antimicrobial Activity : A study conducted on the antimicrobial efficacy of various organotin compounds found that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.
  • Cytotoxicity Against Cancer Cells : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was calculated at approximately 30 µM after 48 hours of exposure.
  • Antioxidant Activity Assessment : The compound was evaluated using DPPH radical scavenging assays. Results indicated an IC50 value of 25 µM, suggesting moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus
CytotoxicityReduced viability in MCF-7
AntioxidantScavenging DPPH radicals

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